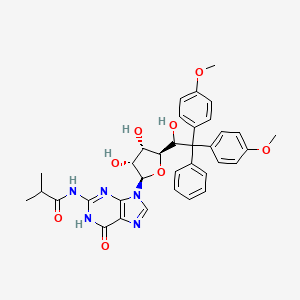

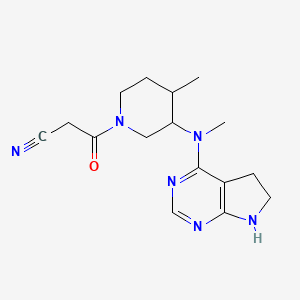

5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole, also known as 5-PMSI, is a synthetic compound derived from indole, a heterocyclic aromatic organic compound found in plants and animals. 5-PMSI is a highly versatile compound that has a wide range of applications in scientific research, ranging from drug design to organic synthesis.

科学研究应用

Pharmacological Evaluation as 5-HT6 Receptor Ligands : A study by Nirogi et al. (2011) synthesized and tested derivatives of N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole for their binding affinity to 5-HT(6) receptors, a target relevant in cognitive disorders. Some compounds displayed potent binding affinity, with the lead compound showing excellent in vitro affinity and activity in animal models of cognition (Nirogi et al., 2011).

High Affinity Human 5-HT(1B/1D) Ligands : Egle et al. (2004) prepared derivatives of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, identifying high-affinity ligands for the human 5-HT(1B/1D) receptors (Egle et al., 2004).

Anticonvulsant Activity of Derivatives : Research by Sorokina et al. (2007) synthesized a range of pyrrolo[3,4b]indole derivatives from pyrrolidine-2,4-dione (tetramic acid), with some exhibiting anticonvulsant activity (Sorokina et al., 2007).

5-HT6 Receptor Agonists and Antagonists : Cole et al. (2005) identified 5-Arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles as high-affinity 5-HT(6) receptor ligands, with some enantiomers showing potent agonist and antagonist activities (Cole et al., 2005).

Characterization of Derivatives Via Synthesis Methods : A study by Mogulaiah et al. (2018) focused on synthesizing novel derivatives of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid, characterizing them using various spectroscopic methods (Mogulaiah et al., 2018).

Anti-ulcerogenic Effects : Su et al. (2017) investigated the protective potential of a novel compound KFP-H008 against ethanol-induced gastric ulcer, finding its efficacy and underlying mechanism through the p38 MAPK/NF-κB pathway (Su et al., 2017).

Applications as Catalysts in Synthesis : Singh et al. (2017) designed palladacycles from bi- and tridentate ligands with an indole core, exploring their structure and applications as catalysts in various chemical reactions (Singh et al., 2017).

Novel Pure Estrogen Antagonists : A study by von Angerer et al. (1990) synthesized 1-(omega-aminoalkyl)-5-hydroxy-2-(4-hydroxyphenyl)indoles, identifying some as nonsteroidal pure antiestrogens (von Angerer et al., 1990).

Development of Potassium-Competitive Acid Blocker : Arikawa et al. (2012) synthesized pyrrole derivatives, including TAK-438, as potent potassium-competitive acid blockers for treating acid-related diseases (Arikawa et al., 2012).

Corrosion Inhibitors for Mild Steel : Verma et al. (2016) investigated the efficacy of 3-amino alkylated indoles, including 3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole, as corrosion inhibitors for mild steel in acidic conditions (Verma et al., 2016).

属性

IUPAC Name |

5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c16-18(17,15-7-1-2-8-15)10-11-3-4-13-12(9-11)5-6-14-13/h3-6,9,14H,1-2,7-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZWRPBNTGXXCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-Dihydroxy-5-methylphenyl)ethyl]acetamide](/img/structure/B570547.png)